molecular formula C9H14ClNO B1593179 (S)-3-Amino-3-phenylpropan-1-ol hydrochloride CAS No. 936499-93-3

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Cat. No. B1593179
M. Wt: 187.66 g/mol
InChI Key: VPSAJDGAYRBFPH-UHFFFAOYSA-N
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Description

“(S)-3-Amino-3-phenylpropan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of organic compounds . The organic base of this compound seems to be an amino alcohol with a phenyl group attached, which could suggest potential applications in medicinal chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of polar groups like the amino and hydroxyl groups could also influence its solubility and reactivity.

Scientific Research Applications

Membrane-Stabilizing Properties

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride has been explored for its membrane-stabilizing properties. Studies have revealed that while these compounds do not demonstrate significant antioxidant or antiradical activities, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting their potential as membrane stabilizers (Malakyan et al., 2010).

Antitumor Activity

Research into the antitumor properties of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride derivatives has been conducted. One study synthesized tertiary aminoalkanol hydrochlorides and tested them for their antitumor activity, identifying potential compounds with biological activity in this domain (Isakhanyan et al., 2016).

Application in Asymmetric Synthesis

The compound has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, aiding in the production of valuable intermediates for pharmaceuticals like (S)-dapoxetine (Torre et al., 2006).

Uterine Relaxant Activity

Another application area includes the evaluation of substituted p-hydroxyphenylethanolamines derived from (S)-3-Amino-3-phenylpropan-1-ol hydrochloride for uterine relaxant activity. Studies show these compounds exhibit significant delay in the onset of labor in pregnant rats and possess higher cAMP releasing potential than standard treatments (Viswanathan & Chaudhari, 2006).

Enantioselective Reduction in Biocatalysis

The compound has been used in the context of biocatalysis, particularly in the enantioselective reduction of β-amino ketones, which are crucial intermediates for synthesizing antidepressants. Mutagenesis of a carbonyl reductase enzyme has been studied to enhance the enantioselectivity of this reaction (Zhang et al., 2015).

Antibacterial Activity

The antibacterial activity of derivatives of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride has also been a focus, with some studies showing moderate antibacterial effects againstcertain strains, indicating their potential use in developing new antibacterial agents (Gasparyan et al., 2011).

Synthesis of Antidepressants

A key application of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride is in the synthesis of antidepressants. The chiral building blocks derived from this compound have been used in the production of various antidepressants, such as Fluoxetine, Tomoxetine, and Nisoxetine (Liu et al., 2000).

Immunosuppressive Activity

The compound has also been investigated for its immunosuppressive activity. Studies have synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols, derivatives of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, revealing their potential as immunosuppressive agents (Kiuchi et al., 2000).

Monoamine Reuptake Inhibitors

The compound has been utilized in the discovery of a new series of monoamine reuptake inhibitors. These inhibitors, derived from 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have shown promising results in inhibiting norepinephrine reuptake with selectivity over other transporters, indicating their potential in treating neurological disorders (Kim et al., 2009).

Chemoenzymatic Synthesis

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is involved in chemoenzymatic processes, particularly in the synthesis of β-amino acids which are important in drug research. An example is its use in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine (Li et al., 2013).

properties

IUPAC Name

(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAJDGAYRBFPH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679261
Record name (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

CAS RN

936499-93-3
Record name Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936499-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Belmessieri, C Joannesse, PA Woods… - Organic & …, 2011 - pubs.rsc.org
The catalytic activity and enantioselectivity in the kinetic resolution of (±)-1-naphthylethanol with a range of structurally related 3,4-dihydropyrimido[2,1-b]benzothiazole-based catalysts …
Number of citations: 98 pubs.rsc.org

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